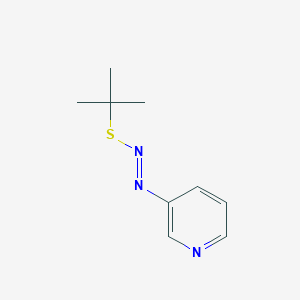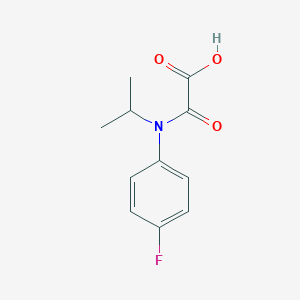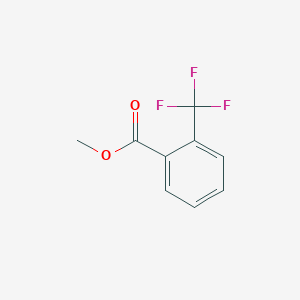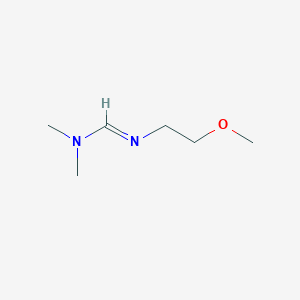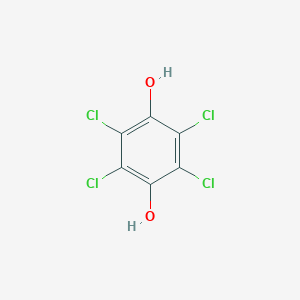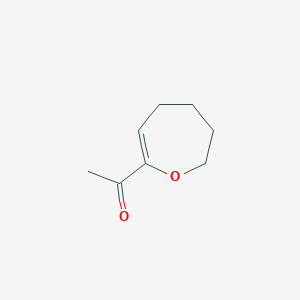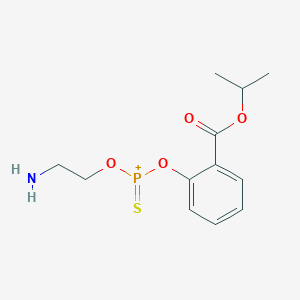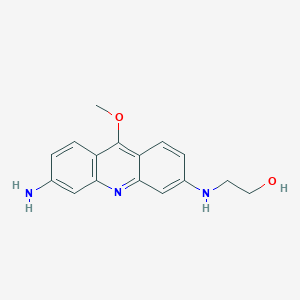
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine is a chemical compound that belongs to the acridine family. It is also known as AMEA and has been widely used in scientific research due to its unique properties. This compound has gained a lot of attention from researchers due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine is complex and involves multiple pathways. It has been shown to intercalate into DNA, which leads to the formation of stable complexes between the compound and DNA. This interaction can lead to the inhibition of DNA replication and transcription. Additionally, it has been shown to activate the production of reactive oxygen species, which can cause oxidative damage to cells.
生化学的および生理学的効果
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine in lab experiments is its ability to intercalate into DNA, which allows for the detection of DNA damage. Additionally, it has been shown to have a high quantum yield, which makes it an excellent fluorescent probe. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine in scientific research. One potential application is in the development of new cancer therapies. It has been shown to have potent anti-cancer activity, and further studies could lead to the development of new drugs. Additionally, it could be used in the development of new fluorescent probes for the detection of DNA damage. Further studies could also focus on the optimization of the synthesis method to improve the yield and purity of the final product.
Conclusion
In conclusion, 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine is a unique chemical compound that has been extensively used in scientific research. It has potential applications in various fields, including medicine, biochemistry, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis method of 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine involves a series of chemical reactions. The starting material is 3,6-dimethoxyacridine, which is then reacted with ethylenediamine to form 3,6-diaminoacridine. This intermediate is then reacted with ethylene oxide to form 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine. The final product is obtained by purification and isolation using various chromatographic techniques.
科学的研究の応用
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as an inhibitor of protein kinase C, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
CAS番号 |
138230-20-3 |
|---|---|
製品名 |
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine |
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC名 |
2-[(6-amino-9-methoxyacridin-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H17N3O2/c1-21-16-12-4-2-10(17)8-14(12)19-15-9-11(18-6-7-20)3-5-13(15)16/h2-5,8-9,18,20H,6-7,17H2,1H3 |
InChIキー |
ZQLIVKKLRIYJRS-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)NCCO |
正規SMILES |
COC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)NCCO |
その他のCAS番号 |
138230-20-3 |
同義語 |
3-AMHA 3-amino-6-methoxy-9-(2-hydroxyethylamino)acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




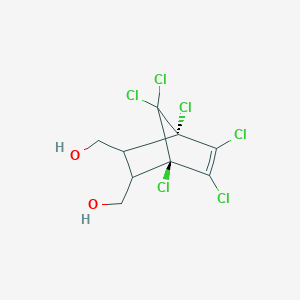
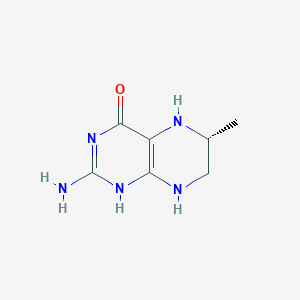


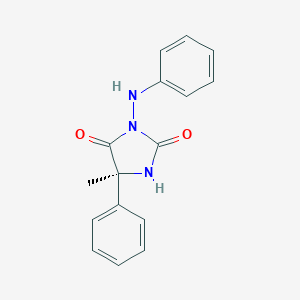
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
